19(R)-hydroxy prostaglandin E1 (19(R)-hydroxy PGE1) is a naturally occurring prostaglandin metabolite found in various biological fluids, particularly human seminal fluid. [, , , ] It is produced through the enzymatic modification of prostaglandin E1 (PGE1) by cytochrome P450 enzymes, specifically the CYP4F8 isoform. [, ] This metabolic conversion, often referred to as (ω-1) hydroxylation, involves the addition of a hydroxyl group to the 19th carbon atom of the PGE1 molecule, creating the 19(R)-hydroxy PGE1 metabolite. []
19(R)-hydroxy Prostaglandin E1 is synthesized endogenously in the human body and is predominantly found in seminal fluid. It belongs to the class of prostaglandins, specifically classified as a prostaglandin E1 derivative, which is known for its diverse roles in reproductive physiology and vascular regulation .
The synthesis of 19(R)-hydroxy Prostaglandin E1 involves complex biochemical pathways. It can be synthesized from a dichloro-containing bicyclic ketone through a series of enzymatic reactions. Key methods include:
These synthetic pathways highlight the intricate enzymatic processes that govern the production of this important compound.
The molecular formula of 19(R)-hydroxy Prostaglandin E1 is . The compound features a complex structure characterized by multiple functional groups including hydroxyl (-OH) groups and a carboxylic acid moiety. The stereochemistry at the 19th carbon (R configuration) is particularly significant for its biological activity.
The chemical reactions involving 19(R)-hydroxy Prostaglandin E1 are primarily centered around its synthesis and metabolic pathways:
These reactions are critical for maintaining physiological levels of this prostaglandin and ensuring its biological efficacy.
19(R)-hydroxy Prostaglandin E1 exerts its effects through interaction with specific receptors:
The mechanism involves enhancing cyclic adenosine monophosphate (cAMP) levels through stimulation of EP receptors, leading to downstream effects such as:
The physical and chemical properties of 19(R)-hydroxy Prostaglandin E1 are essential for understanding its behavior in biological systems:
These properties influence its pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) profiles.
19(R)-hydroxy Prostaglandin E1 has several scientific applications:
19(R)-Hydroxy Prostaglandin E1 (19(R)-OH-PGE1) is a 20-carbon fatty acid derivative with the molecular formula C₂₀H₃₄O₆ and a molecular weight of 370.48 g/mol [1] [7]. Its core structure retains the classic prostaglandin E1 skeleton—a cyclopentane ring with adjacent hydroxyl groups at C-11 and C-15, a ketone at C-9, and a carboxylated side chain. The defining feature is the 19(R)-hydroxyl group appended to the omega (ω)-end of the carboxyalkyl chain, exhibiting R-configuration stereochemistry [5] [6]. This chiral center arises from enzymatic hydroxylation and is critical for biological activity. The 19(R) stereochemistry contrasts with the 19(S) isomer, which is rarely observed biologically. The structure includes two cis-oriented double bonds at positions C-13/C-14 and C-5/C-6 (PGE1 numbering), contributing to its conformational flexibility [1] [8].
Table 1: Structural Features of 19(R)-OH-PGE1
Feature | Description |
---|---|
Molecular Formula | C₂₀H₃₄O₆ |
Molecular Weight | 370.48 g/mol |
CAS Registry Number | 64625-55-4 |
Key Functional Groups | Cyclopentane ring, C9 ketone, C11α/C15α hydroxyls, Carboxylate, C19(R)-hydroxyl |
Stereochemical Centers | C-11 (α-OH), C-15 (α-OH), C-19 (R-OH) |
Dominant Double Bonds | Δ¹³ (cis), Δ⁵ (cis) |
SMILES Notation | O=C1[C@H](CCCCCCC(O)=O)[C@@H](/C=C/[C@H](O)CCC[C@H](O)C)[C@H](O)C1 |
Biosynthesis initiates with the liberation of arachidonic acid (C20:4) from membrane phospholipids via phospholipase A₂ (PLA₂). Arachidonic acid undergoes oxygenation and cyclization by cyclooxygenase-2 (COX-2), forming the unstable intermediate prostaglandin H₂ (PGH₂). COX-2 is highly expressed in human seminal vesicles and is the dominant isoform driving seminal prostaglandin production [6]. PGH₂ is then isomerized to prostaglandin E₁ (PGE₁) by microsomal prostaglandin E synthase-1 (mPGES-1). While mPGES-1 is well-characterized for PGE₂ synthesis from PGH₂, evidence supports its role in seminal PGE₁ formation when dihomo-γ-linolenic acid (DGLA, C20:3) is the substrate, though arachidonic acid (yielding PGE₂) is often more abundant [6].
The defining step—19-hydroxylation—is catalyzed predominantly by cytochrome P450 4F8 (CYP4F8), an enzyme highly expressed in the human seminal vesicle [1] [6]. CYP4F8 acts as an ω-1 hydroxylase, specifically targeting the C19 methyl group of PGE₁ and PGE₂ with strict R-stereoselectivity. This enzyme utilizes NADPH and molecular oxygen for the hydroxylation reaction [6]. Notably, CYP4F8 exhibits higher activity towards PGE₂ than PGE₁, explaining the relative abundance of 19(R)-OH-PGE₂ in semen. However, significant levels of 19(R)-OH-PGE₁ are consistently detected, confirming PGE₁ as a physiological substrate [2] [6]. The efficiency of this hydroxylation varies markedly between individuals, classifying them as "slow," "rapid," or "ultrarapid" hydroxylators based on seminal PGE/19-OH-PGE ratios [6].
Table 2: Key Enzymes in 19(R)-OH-PGE1 Biosynthesis
Enzyme | Gene | Reaction Catalyzed | Tissue Localization | Cofactor |
---|---|---|---|---|
Cyclooxygenase-2 (COX-2) | PTGS2 | Converts Arachidonic Acid/DGLA → PGH₂ | Seminal Vesicles, Endothelium | O₂ |
mPGES-1 | PTGES | Converts PGH₂ → PGE₁ (or PGE₂) | Seminal Vesicles | Glutathione |
Cytochrome P450 4F8 (CYP4F8) | CYP4F8 | Hydroxylates PGE₁ (or PGE₂) at C19 (R-stereochemistry) | Seminal Vesicles | NADPH, O₂ |
19(R)-OH-PGE₁ is structurally and functionally distinct from other related prostaglandins:
Table 3: Comparison of Key 19-Hydroxyprostaglandins
Compound | Core Type | Double Bonds | C15 OH Config | C19 OH Config | Major Source | Known Receptor Activity |
---|---|---|---|---|---|---|
19(R)-OH-PGE₁ | E1 | Δ⁵, Δ¹³ | S | R | Human Seminal Plasma | EP1, EP3 agonist; Weak EP2 |
19(R)-OH-PGE₂ | E2 | Δ⁵, Δ¹³, Δ¹⁷ | S | R | Human Seminal Plasma | EP2 > EP1, EP3 agonist |
15(R),19(R)-OH-PGE₁ | E1 | Δ⁵, Δ¹³ | R | R | Synthetic | Reduced EP affinity |
13,14-Dihydro-19(R)-OH-PGE₁ | E1 | Δ⁵ | S | R | Theoretical metabolite | Unknown |
19-OH-PGF₁α | F1α | Δ⁵, Δ¹³ | S | S/R | Marsupial Semen | FP agonist |
19(R)-OH-PGE₁ functions as an agonist for specific E-prostanoid (EP) receptor subtypes. Studies indicate it activates the EP1 and EP3 receptors [1]. EP1 activation primarily signals through Gq-mediated increases in intracellular calcium ([Ca²⁺]i), leading to smooth muscle contraction. EP3 receptor activation typically couples to Gi, inhibiting adenylate cyclase and reducing cAMP levels. Notably, 19(R)-OH-PGE₁ exhibits only weak agonism at the EP2 receptor (which signals via Gs to increase cAMP) compared to its primary metabolite PGE₁ or to 19(R)-OH-PGE₂ [1] [4] [6]. This receptor selectivity profile underpins its proposed physiological effects, particularly on reproductive tract smooth muscle tone [1] [2].
19(R)-OH-PGE₁ is a major prostaglandin in primate semen, reaching microgram per milliliter concentrations [1] [6]. Remarkable inter-individual variability exists in the absolute levels and the ratio of PGE₁ to its 19-hydroxylated metabolite:
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8